3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core with a chlorine atom at the 7th position and a propanoic acid group at the 1st position. Quinoxalines are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as 1,2-dicarbonyl compounds.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a nucleophilic substitution reaction using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinoxaline-2,3-diones
Reduction: Dihydroquinoxaline derivatives
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used
Scientific Research Applications
3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)propanoic acid
- 3-(7-chloro-4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
- 3-(7-chloro-3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl-2-thiophenecarboxylic acid methyl ester
Uniqueness
3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 7th position and the propanoic acid group at the 1st position contribute to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C11H11ClN2O3 |
---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
3-(7-chloro-2-oxo-3,4-dihydroquinoxalin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H11ClN2O3/c12-7-1-2-8-9(5-7)14(4-3-11(16)17)10(15)6-13-8/h1-2,5,13H,3-4,6H2,(H,16,17) |
InChI Key |
NQQAASICWNSKLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(N1)C=CC(=C2)Cl)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.